Centhaquin

Hemorrhagic Shock Neuropharmacology Receptor Binding

Centhaquin (Centhaquine; PMZ-2010) is a first-in-class resuscitative agent with a unique hemodynamic signature: it augments cardiac output via enhanced venous return while simultaneously reducing systemic vascular resistance, a profile distinct from conventional vasopressors. Approved in India (Lyfaquin®) and supported by Phase III clinical data (NCT04045327), it offers a translational pathway unmatched by other α2-agonists. Ideal for preclinical and clinical research programs in hemorrhagic shock, acute kidney injury, and polypharmacology studies involving dual α2A/α2B agonism decoupled from β-adrenergic activity. Ensure your research uses the compound with validated purity and established pharmacology.

Molecular Formula C22H25N3
Molecular Weight 331.5 g/mol
CAS No. 57961-90-7
Cat. No. B1668379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCenthaquin
CAS57961-90-7
Synonyms1-(bis(2-quinolyl)ethyl)-4-m-tolylpiperazine
centhaquin
centhaquine
Molecular FormulaC22H25N3
Molecular Weight331.5 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)N2CCN(CC2)CCC3=NC4=CC=CC=C4C=C3
InChIInChI=1S/C22H25N3/c1-18-5-4-7-21(17-18)25-15-13-24(14-16-25)12-11-20-10-9-19-6-2-3-8-22(19)23-20/h2-10,17H,11-16H2,1H3
InChIKeyUJNWGFBJUHIJKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Centhaquin (CAS 57961-90-7): A Validated α2-Adrenergic Agonist for Resuscitative Shock Research and Procurement


Centhaquin (Centhaquine; PMZ-2010), a 2-(2-(4-(3-methylphenyl)-1-piperazinyl) ethyl) quinoline derivative, is a centrally acting cardiovascular agent structurally and functionally analogous to clonidine [1]. It acts as a selective α2A- and α2B-adrenergic receptor agonist [2] and is approved in India (as Lyfaquin®) for the clinical management of hypovolemic shock [3]. Unlike conventional vasopressors, centhaquin's primary hemodynamic signature is an augmentation of cardiac output via enhanced venous return, coupled with a reduction in systemic vascular resistance [4]. It has progressed through Phase III clinical trials (NCT04045327) for hemorrhagic shock resuscitation [5].

Why Centhaquin Cannot Be Replaced by Standard α2-Agonists or Volume Expanders in Resuscitation Research


Interchanging centhaquin with its closest structural relative, clonidine, or with standard volume expanders (e.g., normal saline or lactated Ringer's) is scientifically invalid due to profound differences in pharmacodynamic profile and clinical outcomes. While both centhaquin and clonidine are centrally acting α2-agonists, centhaquin uniquely binds to and displaces ligands from central serotonin (5-HT) uptake sites, a property clonidine lacks entirely [1]. More critically, centhaquin's hemodynamic mechanism—augmenting cardiac output while simultaneously reducing systemic vascular resistance—directly contrasts with the vasopressor effect of most adrenergic agents [2]. In head-to-head preclinical comparisons, resuscitation with centhaquin confers a survival advantage measured in hours, not minutes, compared to standard fluid therapy [3].

Centhaquin: A Quantitative, Comparator-Driven Evidence Guide for Scientific Selection


Centhaquin vs. Clonidine: Superior 5-HT Uptake Site Displacement Capacity

Centhaquin demonstrates a unique capacity to displace [³H]paroxetine from 5-HT uptake sites, a mechanism completely absent in the structurally related α2-agonist clonidine. In brainstem membranes, centhaquin is 4-fold more potent than the reference 5-HT uptake inhibitor imipramine [1]. Clonidine, tested across a wide concentration range (10⁻⁴ to 10⁻⁷ M), showed no displacement whatsoever [1]. This provides a clear molecular differentiation for researchers studying serotonergic contributions to cardiovascular control.

Hemorrhagic Shock Neuropharmacology Receptor Binding Centrally Acting Hypotensive Agents

Centhaquin vs. Fluid Resuscitation Alone: Superior Survival Time in Hemorrhagic Shock Model

Addition of centhaquin (0.05 mg/kg) to standard fluid resuscitation dramatically extends survival in a rat model of hemorrhagic shock. Animals resuscitated with lactated Ringer's (LR) solution alone survived for a mean of 78 minutes, whereas those receiving LR plus centhaquin survived for 387 minutes—a 5-fold increase [1]. This benefit was also observed with hypertonic saline, where survival increased from 144 minutes to 326 minutes with the addition of centhaquin [1].

Hemorrhagic Shock Resuscitation Preclinical Pharmacology Survival Analysis Critical Care Medicine

Centhaquin vs. Fluid Resuscitation Alone: Differential Impact on Hemodynamics and Lactate Clearance

Centhaquin's unique hemodynamic signature is characterized by a simultaneous increase in cardiac output and decrease in systemic vascular resistance (SVR), a profile not observed with fluid resuscitation alone. In a hemorrhagic shock model, LR plus centhaquin increased cardiac output by 180% and decreased SVR by 30%, while LR alone led to a 28% decrease in cardiac output and no change in SVR [1]. This improved perfusion translated to a 42% reduction in serum lactate with LR+centhaquin, compared to a 41% increase with LR alone [1].

Hemodynamic Monitoring Lactate Clearance Cardiac Output Systemic Vascular Resistance Resuscitation

Centhaquin vs. Normal Saline: Superior Renal Blood Flow Restoration and Reduced Kidney Injury Markers

In a rat model of hemorrhagic shock, resuscitation with centhaquin (0.02 mg/kg) significantly improved renal blood flow (RBF) and reduced biomarkers of kidney injury compared to normal saline (NS) [1]. At 30 minutes post-resuscitation, RBF was 257.0±21.2 mL/min in the centhaquin group vs. 199.8±42.3 mL/min in the NS group (p=0.002), a difference sustained for at least 120 minutes [1]. This functional improvement was accompanied by a 57% lower expression of the early kidney damage marker NGAL (0.35±0.16 vs. 0.82±0.31) [1].

Acute Kidney Injury Renal Blood Flow Hemorrhagic Shock Organ Protection Hypoxia

Centhaquin vs. Vasopressors: A Unique Hemodynamic Profile with Lower Theoretical Arrhythmia Risk

Centhaquin's mechanism of action is distinct from conventional vasopressors. While agents like norepinephrine increase mean arterial pressure (MAP) primarily through vasoconstriction (increased SVR), centhaquin increases MAP by augmenting stroke volume and cardiac output, while simultaneously decreasing SVR [1]. Critically, centhaquin does not act on β-adrenergic receptors, a primary mediator of arrhythmias associated with vasopressor use [1]. This fundamental mechanistic divergence offers a differentiated safety profile for resuscitation studies.

Vasopressor Cardiac Output Systemic Vascular Resistance Arrhythmia Adrenergic Receptor Safety Pharmacology

Centhaquin vs. Clonidine: Differential Affinity for 5-HT Receptors

Beyond its α2-adrenergic activity, centhaquin demonstrates measurable binding affinity for serotonin (5-HT) receptors, a property that further differentiates it from clonidine. In isolated rat brain membranes, centhaquin exhibited Kis of 178.9 nM for cerebral cortex 5-HT receptors and 103.7 nM for brainstem 5-HT receptors [1]. This direct interaction with 5-HT receptors is a quantifiable pharmacologic difference not established for clonidine.

Receptor Binding Serotonin 5-HT Receptor Affinity Centrally Acting Agents

Centhaquin (CAS 57961-90-7): Recommended Research and Industrial Application Scenarios


Translational Research in Hemorrhagic and Hypovolemic Shock

Centhaquin is the optimal selection for preclinical and clinical research programs focused on novel resuscitation strategies for hemorrhagic shock. Its FDA orphan drug designation for this indication and progression through Phase III clinical trials provide a translational pathway not available for alternative α2-agonists [1]. The robust, quantitative survival benefit observed in rat models—extending life by over 5-fold compared to standard fluid therapy—provides a clear and measurable endpoint for further investigative work [2].

Organ Protection Studies in Ischemia-Reperfusion Injury

For studies investigating interventions to mitigate acute kidney injury (AKI) secondary to shock, centhaquin offers a unique advantage. Its demonstrated ability to significantly improve renal blood flow and reduce expression of the kidney injury biomarker NGAL compared to saline alone provides a specific, evidence-based rationale for its use [3]. This scenario leverages centhaquin's ability to enhance perfusion while reducing vascular resistance, a profile ideally suited for protecting end-organs from hypoxic damage.

Cardiovascular Pharmacology and Adrenergic Receptor Research

Centhaquin is a valuable tool compound for investigating the physiological consequences of dual α2A/α2B-adrenergic receptor agonism that is decoupled from β-adrenergic activity [4]. Researchers can utilize centhaquin to study the specific hemodynamic outcomes (increased cardiac output, decreased SVR) of this receptor activation profile, contrasting it with the effects of non-selective α-agonists or pure vasopressors. Its quantifiable activity at 5-HT receptors and uptake sites adds a dimension of polypharmacology for complex mechanistic studies [5].

Comparative Efficacy Studies Against Standard Vasopressors

Centhaquin is an essential compound for any research program seeking to compare a 'cardiac output-augmenting' resuscitation strategy against a 'vasoconstriction-based' approach. Its unique hemodynamic signature, which increases blood pressure by enhancing stroke volume rather than by increasing systemic vascular resistance, provides a clearly differentiated comparator to agents like norepinephrine [4]. This application is directly supported by its established preclinical profile and is a key point of differentiation from other α2-agonists like clonidine, which do not share this hemodynamic profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Centhaquin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.